1-Butyl-3-methylpyridinium Bromide
Overview
Description
Synthesis Analysis
The synthesis of 1-Butyl-3-methylpyridinium Bromide involves the reaction of 1-methylimidazole with 1-bromobutane. The enthalpy of this reaction has been determined, indicating the energy changes associated with the formation of this ionic liquid (Paulechka, Kabo, & Blokhin, 2009).
Molecular Structure Analysis
The molecular structure of 1-Butyl-3-methylpyridinium Bromide has been analyzed using various spectroscopic methods. Studies have shown that the compound exhibits rotational isomerism, which influences its molecular interactions and properties (Ozawa, Hayashi, Saha, Kobayashi, & Hamaguchi, 2003).
Chemical Reactions and Properties
1-Butyl-3-methylpyridinium Bromide serves as an efficient reagent/solvent for the bromination of anilines and phenols, demonstrating its reactivity and utility in organic synthesis (Borikar, Daniel, & Paul, 2009).
Physical Properties Analysis
The physical properties of 1-Butyl-3-methylpyridinium Bromide, including density, viscosity, and melting point, have been extensively studied. These properties are crucial for understanding its behavior in different environments and applications (Bandrés, Pera, Martín, Castro, & Lafuente, 2009).
Chemical Properties Analysis
The chemical properties of 1-Butyl-3-methylpyridinium Bromide, including its reactivity and interaction with other compounds, have been explored in various studies. For instance, its role in the synthesis of polyhydroquinoline derivatives highlights its catalytic capabilities and chemical versatility (Khaligh, 2014).
Scientific research applications
Efficient Reagent for Bromination
1-Butyl-3-methylpyridinium bromide has been identified as an efficient and regioselective reagent for the bromination of anilines and phenols. It serves as both a reagent and a solvent in these reactions, which can be carried out without organic solvents, highlighting its potential in green chemistry (Borikar, Daniel, & Paul, 2009).
Adsorption Studies on Nano-Cages
The adsorption behavior of 1-Butyl-3-methylpyridinium bromide on B12N12 nano-cages has been studied, revealing its electrostatic nature and significant impact on the dipole moment of the nano-cage. This study sheds light on the interaction between ionic liquids and nanostructures, which is crucial for developing advanced materials and nanotechnology applications (Ghasemi et al., 2019).
Biodegradation and Toxicity
Research has investigated the biodegradability and metabolite toxicity of pyridinium-based ionic liquids, including 1-butyl-3-methylpyridinium bromide. This study is important for understanding the environmental impact and designing more eco-friendly ionic liquids (Docherty et al., 2010).
Ecotoxicity on Microalgae
The ecotoxicity of 1-butyl-3-methylpyridinium bromide has been examined in microalgae, contributing to the understanding of the environmental impact of ionic liquids. Such studies are vital for assessing the potential risks associated with the use of these chemicals in various applications (Cho et al., 2008).
Thermophysical Properties
A thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate, which is structurally similar to 1-butyl-3-methylpyridinium bromide, offers insights into the effects of cationic structure on the properties of these compounds. Understanding these properties is fundamental to the development of new solvents and applications in various fields (Bandrés et al., 2009).
Toxicological Evaluation and Bioremediation
Studies have also explored the cyto-genotoxicological impact of ionic liquids like 1-butyl-3-methylimidazolium bromide and the development of bioremediation processes for their removal. This research is pivotal for ensuring the safe use of these substances in various industrial applications (Thamke et al., 2019).
Fluorescence Quenching and Aggregation
Research on the fluorescence quenching aptitude of surfactant ionic liquids, including 1-butyl-3-methylpyridinium bromide, provides valuable information on their aggregation behavior and potential applications in analytical chemistry and materials science (Blesic et al., 2008).
properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPWBXOERPGDFI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049259 | |
Record name | 1-Butyl-3-methylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylpyridinium Bromide | |
CAS RN |
26576-85-2 | |
Record name | Pyridinium, 1-butyl-3-methyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butyl-3-methylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylpyridinium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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